molecular formula C10H14N2O4S B2525962 4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid CAS No. 79289-51-3

4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid

Cat. No.: B2525962
CAS No.: 79289-51-3
M. Wt: 258.29
InChI Key: VXJITEOXNUELOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2-diazetidin-3-one is a four-membered heterocyclic compound containing two nitrogen atoms within a diazetidinone ring and a methyl substituent at the 4-position.

4-Methylbenzene-1-sulfonic acid (also known as p-toluenesulfonic acid, C₇H₈O₃S) is a strong organic sulfonic acid widely used as a catalyst in esterification, alkylation, and other acid-catalyzed reactions. Its molecular structure includes a sulfonic acid group (-SO₃H) attached to a methyl-substituted benzene ring, enhancing its solubility and acidity compared to simpler sulfonic acids .

The combination of these two components (e.g., in salts or co-crystals) has been explored in crystallography and synthetic chemistry, particularly in forming hydrogen-bonded networks .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;4-methyldiazetidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(6)5-4-2/h2-5H,1H3,(H,8,9,10);2,4H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJITEOXNUELOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NN1.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid typically involves the reaction of 4-Methyl-1,2-diazetidin-3-one with 4-methylbenzene-1-sulfonic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acid derivatives.

    Reduction: Formation of reduced diazetidinone derivatives.

    Substitution: Formation of substituted diazetidinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of sulfonamides, including those related to 4-methylbenzene-1-sulfonic acid, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

  • Case Study: In Vitro Anticancer Screening
    A study evaluated several sulfonamide derivatives against leukemia and central nervous system cancer cell lines. Notably, one derivative exhibited an inhibition rate of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line . This suggests that modifications to the sulfonamide structure can enhance anticancer efficacy.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of key enzymes involved in metabolic disorders.

  • Alpha-Glucosidase and Acetylcholinesterase Inhibition
    New sulfonamide derivatives incorporating benzodioxane structures have shown inhibitory effects on alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of diabetes and Alzheimer's disease, respectively . The synthesis of these derivatives involved reacting 4-methylbenzene-1-sulfonyl chloride with various amines to yield compounds that were subsequently screened for their enzyme inhibitory activities.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of 4-methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid derivatives:

Study Application Results Reference
Study on Anticancer ActivityAnticancer84.19% inhibition against MOLT-4; 72.11% against SF-295
Enzyme Inhibition StudyAlpha-glucosidase & AcetylcholinesteraseEffective inhibitors identified
Synthesis of New DerivativesDrug DevelopmentPromising biological activity observed

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison of 4-Methylbenzene-1-sulfonic Acid with Other Sulfonic Acids

Table 1: Key Properties of Sulfonic Acids

Compound Acidity (pKa) Solubility in Water Catalytic Applications Reference
4-Methylbenzene-1-sulfonic acid ~-2.8 High Esterification, alkylation
Benzenesulfonic acid ~-2.5 High Similar to 4-methyl derivative
Methanesulfonic acid ~-1.9 Very high Industrial catalysis -

Key Findings :

  • Acidity : 4-Methylbenzene-1-sulfonic acid exhibits stronger acidity than benzenesulfonic acid due to the electron-donating methyl group stabilizing the sulfonate anion .
  • Catalytic Efficiency : In solvent-free esterification reactions (e.g., benzoic acid with dodecan-1-ol), 4-methylbenzene-1-sulfonic acid shows comparable or superior efficiency to sulfuric acid, with easier post-reaction separation due to its organic nature .

Comparison of 4-Methyl-1,2-diazetidin-3-one with Other Diazetidinones

Table 2: Structural and Synthetic Features of Diazetidinones

Compound Substituents Synthetic Method Applications Reference
4-Methyl-1,2-diazetidin-3-one Methyl at C4 Multi-step organic synthesis Potential β-lactam analogs
1,2-Diazetidin-3-one Unsubstituted Cyclization of diamines Model for ring-strain studies
3-Oxo-1,2-diazepane Seven-membered ring Ring-expansion reactions Pharmaceutical intermediates -

Key Findings :

  • Synthetic Accessibility: 4-Methyl-1,2-diazetidin-3-one is commercially available (e.g., CymitQuimica) but requires specialized synthesis routes, unlike simpler unsubstituted diazetidinones .

Comparative Analysis in Molecular Salts

Table 3: Hydrogen-Bonding in Molecular Salts

Compound Hydrogen Bond Type Structural Role Reference
2-Aminoanilinium 4-methylbenzenesulfonate N–H⋯O Forms 1D chains via sulfonate
Benzene-1,2-diamine sulfonate derivatives Varied Diverse packing motifs

Key Findings :

  • 4-Methylbenzene-1-sulfonic acid in salts forms robust N–H⋯O hydrogen bonds, creating stable supramolecular architectures. This property is critical in crystallography and materials science .

Biological Activity

The compound 4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid is a diazetidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of 4-Methyl-1,2-diazetidin-3-one involves the reaction of 4-methylbenzene sulfonyl chloride with appropriate amines under controlled conditions. The resulting product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the formation of the diazetidine ring structure.

Antimicrobial Properties

Research indicates that compounds related to diazetidines exhibit significant antimicrobial activity. For instance, a study on Schiff base complexes derived from 4-methylbenzene sulfonyl chloride demonstrated promising antibacterial and antifungal activities against various pathogens. Some synthesized derivatives showed effectiveness comparable to standard antibiotics, suggesting their potential use in treating infections .

Antifungal Activity

A specific focus has been on the antifungal properties of related compounds. For example, derivatives of 1,3,4-thiadiazole, which share structural similarities with diazetidines, have shown strong antifungal activity against Phytophthora infestans with EC50 values significantly lower than conventional treatments . This suggests that the biological activity of diazetidine derivatives could also extend to antifungal applications.

Study 1: Antibacterial Activity

In a comparative study involving several synthesized diazetidine derivatives, it was found that certain compounds exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing effective doses that could be utilized for therapeutic purposes .

CompoundMIC (µg/mL)Target Bacteria
Compound A32S. aureus
Compound B64E. coli
Compound C16Pseudomonas aeruginosa

Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal potential of a series of diazetidine derivatives against common fungal strains. The results indicated that some compounds achieved remarkable inhibition rates comparable to established antifungal agents .

CompoundInhibition Rate (%)Fungal Strain
Compound D85Candida albicans
Compound E78Aspergillus niger

Q & A

Q. What spectroscopic and computational methods are recommended for determining the molecular structure of 4-methylbenzenesulfonic acid derivatives?

To confirm molecular structure, employ a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques for connectivity), Infrared Spectroscopy (IR) (to identify sulfonic acid S=O stretches at ~1350–1200 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) . X-ray crystallography is critical for resolving stereochemistry in diazetidinone rings . Computational methods like Density Functional Theory (DFT) can validate experimental data by simulating spectra and optimizing geometries .

Q. How can researchers optimize synthetic routes for 4-methyl-1,2-diazetidin-3-one derivatives?

Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

ParameterRange TestedOptimal Condition
Reaction Temp.25°C–80°C60°C
Catalyst (mol%)1–5%3%
SolventTHF, DCM, MeCNMeCN
Statistical tools like ANOVA identify significant factors, reducing trial iterations .

Q. What purification techniques are effective for isolating 4-methylbenzenesulfonic acid intermediates?

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for polar intermediates.
  • Recrystallization : Optimize solvent pairs (water:ethanol) for sulfonic acid salts.
  • Ion-Exchange Resins : Separate sulfonic acid derivatives from non-ionic byproducts .

Advanced Research Questions

Q. How can contradictory biological activity data for 4-methyl-1,2-diazetidin-3-one analogs be resolved?

Contradictions may arise from assay variability or structural isomerism. Strategies include:

  • Comparative Bioassays : Test analogs under identical conditions (e.g., cell lines, incubation time).
  • Structural Dynamics Analysis : Use molecular dynamics simulations to study conformation-dependent receptor interactions .
  • Metabolite Profiling : LC-MS/MS to identify degradation products affecting activity .

Q. What methodologies enable the study of reaction mechanisms in sulfonic acid-mediated diazetidinone ring formation?

  • Kinetic Isotope Effects (KIE) : Compare rates of isotopically labeled reactants to infer transition states.
  • In Situ FTIR : Monitor intermediate formation (e.g., sulfonate esters).
  • Computational Transition State Modeling : Identify rate-limiting steps using Gaussian or ORCA software .

Q. How can researchers evaluate the stability of 4-methylbenzenesulfonic acid under varying pH and temperature conditions?

Design a stability study with:

ConditionpH RangeTemp. RangeAnalysis Method
Acidic/alkaline2–1225°C–70°CHPLC (retention time)
Oxidative stressN/A40°CTGA/DSC
Data contradictions (e.g., unexpected degradation) should be cross-validated via LC-MS and NMR .

Q. What advanced separation technologies are suitable for isolating enantiomers of 4-methyl-1,2-diazetidin-3-one?

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane:isopropanol gradients.
  • Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins for high-resolution separation.
  • Crystallization-Induced Diastereomer Transformation : Pair with resolving agents (e.g., tartaric acid) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo models for sulfonic acid derivatives?

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance.
  • Tissue Distribution Studies : Radiolabeled compounds tracked via PET imaging.
  • Species-Specific Metabolism : Compare cytochrome P450 isoforms across models .

Q. What strategies validate computational predictions of 4-methylbenzenesulfonic acid’s reactivity in aqueous environments?

  • Microscopic Reverse Experiments : Compare forward/reaction rates under controlled pH.
  • Isotope-Labeled Water (H₂¹⁸O) : Track oxygen incorporation via mass spectrometry.
  • Free Energy Perturbation (FEP) : Simulate solvation effects using molecular dynamics .

Methodological Integration

Q. How can theoretical and experimental approaches be combined to design novel diazetidinone-based catalysts?

  • DFT-Guided Catalyst Design : Screen transition metal complexes (e.g., Pd, Ru) for activation barriers.
  • High-Throughput Experimentation (HTE) : Test predicted candidates in parallel reactors.
  • Operando Spectroscopy : Monitor catalytic cycles in real-time via Raman or XAFS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.